2-Octyl-2-dodecenal, (2E)-

Flavor chemistry Organoleptic characterization Aldol condensation products

2-Octyl-2-dodecenal, (2E)- (CAS 64935-41-7; also cataloged under the mixture CAS 25234-33-7) is a C₂₀ α,β-unsaturated aldehyde (enal) belonging to the aldol self-condensation product class of long-chain alkenals. It is the decanal-derived dimer formed alongside the structurally homologous hexanal dimer 2-butyl-2-octenal and octanal dimer 2-hexyl-2-decenal, all of which have been confirmed in folded Valencia orange oil.

Molecular Formula C20H38O
Molecular Weight 294.5 g/mol
CAS No. 64935-41-7
Cat. No. B12705891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octyl-2-dodecenal, (2E)-
CAS64935-41-7
Molecular FormulaC20H38O
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=C(CCCCCCCC)C=O
InChIInChI=1S/C20H38O/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h18-19H,3-17H2,1-2H3/b20-18+
InChIKeyWLUZPPJJEOWTBI-CZIZESTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Octyl-2-dodecenal, (2E)- (CAS 64935-41-7) – Procurement-Grade Baseline and Class Identity


2-Octyl-2-dodecenal, (2E)- (CAS 64935-41-7; also cataloged under the mixture CAS 25234-33-7) is a C₂₀ α,β-unsaturated aldehyde (enal) belonging to the aldol self-condensation product class of long-chain alkenals. It is the decanal-derived dimer formed alongside the structurally homologous hexanal dimer 2-butyl-2-octenal and octanal dimer 2-hexyl-2-decenal, all of which have been confirmed in folded Valencia orange oil [1]. The commercial material is typically supplied as a mixture of cis and trans isomers (≥94% assay; FEMA 4785) for flavor and fragrance applications, while the (2E)-stereoisomer is the subject of targeted research-grade procurement where stereochemical purity is a specification requirement .

2-Octyl-2-dodecenal, (2E)- – Why In-Class Aldol Condensation Product Substitution Risks Sensory and Physicochemical Mismatch


Within the aldol self-condensation aldehyde series—2-butyl-2-octenal (C₁₂), 2-hexyl-2-decenal (C₁₆), and 2-octyl-2-dodecenal (C₂₀)—the incremental addition of four-carbon units to the alkyl backbone produces step-change shifts in water solubility, vapor pressure, and organoleptic character that cannot be compensated for by simply adjusting use level. Direct organoleptic evaluation at matched concentrations reveals that 2-octyl-2-dodecenal delivers an earthy, citrus-peel, and animal-fatlike profile, whereas its closest C₁₆ analog, 2-hexyl-2-decenal, is dominated by bitter, rancid, and soapy notes [1]. Furthermore, the estimated water solubility of 2-octyl-2-dodecenal (≈7.07 × 10⁻⁴ mg/L) is approximately two orders of magnitude lower than that of 2-hexyl-2-decenal (≈6.97 × 10⁻² mg/L), significantly altering partitioning behavior in multiphase food and beverage systems [2][3]. These quantitative discontinuities mean that the shorter-chain analogs cannot serve as drop-in replacements without reformulation, re-optimization of solvent delivery, and revalidation of sensory acceptance.

2-Octyl-2-dodecenal, (2E)- – Comparator-Quantified Differential Evidence for Scientific Selection


Sensory Profile Divergence vs. 2-Hexyl-2-decenal at Matched Organoleptic Evaluation Concentrations

In a side-by-side organoleptic panel, 2-octyl-2-dodecenal and 2-hexyl-2-decenal were evaluated at identical concentrations (Odor @ 1%; Taste @ 2 ppm and 5 ppm) [1]. 2-Octyl-2-dodecenal exhibited a waxy, earthy, citruslike, oily, and animal-fatlike odor, with taste descriptors including waxy, green, slightly soapy, aldehydic, fatty, drying, mouth-coating, and mushroomlike. In contrast, 2-hexyl-2-decenal was characterized as waxy, aldehydic, and slightly animal-fatlike in odor, with taste descriptors of waxy, bitter, oxidized oil, fatty, creamy, rancid, soapy, and animal-fatlike [1]. The absence of bitter and rancid notes in 2-octyl-2-dodecenal is the key qualitative differentiator, making it suitable for citrus-peel and fatty-meat applications where the C₁₆ analog would introduce off-notes.

Flavor chemistry Organoleptic characterization Aldol condensation products

Water Solubility Differential vs. 2-Hexyl-2-decenal: Impact on Multiphase Formulation Partitioning

Estimated water solubility values derived from log Kow models reveal a ~99-fold difference between the two analogs. 2-Octyl-2-dodecenal has an estimated water solubility of 7.07 × 10⁻⁴ mg/L at 25 °C (log Kow ≈ 8.2 est.) [1], while 2-hexyl-2-decenal has an estimated water solubility of 6.97 × 10⁻² mg/L at 25 °C (log Kow used: 6.55 estimated) [2]. This two-order-of-magnitude solubility gap means that 2-octyl-2-dodecenal partitions overwhelmingly into the lipid phase in emulsions, oil-based flavor carriers, and fat-containing food matrices, whereas 2-hexyl-2-decenal retains measurable aqueous-phase partitioning.

Physicochemical property profiling Formulation science Flavor delivery systems

Boiling Point Chain-Length Dependence: Vapor Pressure and Volatility Differentiation vs. 2-Hexyl-2-decenal

2-Octyl-2-dodecenal (C₂₀) exhibits a boiling point of 170–172 °C at 1 Torr , while 2-hexyl-2-decenal (C₁₆) boils at 148–149 °C at 5 Torr . Although the reported pressures differ, the higher molecular weight and additional four-carbon backbone of 2-octyl-2-dodecenal predict a substantially lower vapor pressure at equivalent conditions. This lower volatility translates into reduced headspace concentration during ambient storage and altered aroma release profiles in heated applications, where 2-octyl-2-dodecenal is retained longer and released more gradually than the C₁₆ analog.

Volatility assessment Flavor release Thermal processing stability

Natural Occurrence Verification Status: Contrast with 2-Hexyl-2-decenal and Implications for Natural Labeling

As of January 2019, 2-octyl-2-dodecenal was classified as 'Not yet found in nature' in published organoleptic reference materials [1], whereas 2-hexyl-2-decenal was simultaneously listed as 'Found in nature but not specified' [1]. However, Abreu et al. (2017) subsequently confirmed the presence of 2-octyl-2-dodecenal at trace concentrations in folded cold-pressed Valencia orange oil via HR GC-MS on two different capillary column phases, with structural confirmation by synthesis of the predominantly trans-configured isomer [2]. This places 2-octyl-2-dodecenal in the category of verified natural-occurrence aldehydes, albeit at lower natural abundance and with later confirmation than its C₁₆ analog.

Natural flavor ingredient Regulatory compliance Citrus oil chemistry

FEMA GRAS Use-Level Parity Across Food Categories: Regulatory Interchangeability Despite Physicochemical Divergence

Both 2-octyl-2-dodecenal (FEMA 4785) and 2-hexyl-2-decenal (FEMA 4786) share identical FEMA GRAS recommended use levels across all 30 reported food categories, as published in FEMA GRAS publication 27 [1][2]. In every category—ranging from baked goods (0.1–1.0 ppm) to beverages (1.0–5.0 ppm), chewing gum (1.0–5.0 ppm), and hard candy (1.0–5.0 ppm)—the average usual and average maximum ppm values are identical. This indicates that the FEMA Expert Panel assessed both compounds as having equivalent safety margins at the same exposure levels, simplifying regulatory interchange.

FEMA GRAS Regulatory use levels Flavor ingredient procurement

2-Octyl-2-dodecenal, (2E)- – Quantitatively Justified Application Scenarios Based on Comparator Evidence


Citrus-Peel Flavor Enhancement Without Bitter or Rancid Off-Notes

Direct organoleptic comparison demonstrates that 2-octyl-2-dodecenal imparts citrus-peel, earthy, and mushroomlike character without the bitter and rancid taste notes present in the C₁₆ analog 2-hexyl-2-decenal [1]. This compound should be prioritized for citrus flavor formulations (orange, tangerine, lime blends) where peel authenticity is sought without introducing oxidized-fat off-notes. Its confirmed natural occurrence in folded Valencia orange oil further supports nature-identical labeling [2].

Lipid-Continuous and Oil-Based Flavor Delivery Systems

With an estimated water solubility of ~7.07 × 10⁻⁴ mg/L—approximately 99-fold lower than 2-hexyl-2-decenal [1][2]—2-octyl-2-dodecenal is the superior choice for oil-based flavor carriers, frying oils, fat-based animal flavor replacers (lard, tallow), and lipid-continuous emulsions. Its extreme lipophilicity ensures near-complete partitioning into the lipid phase, providing sustained flavor impact without losses to the aqueous phase during processing or storage.

Thermally Processed Foods Requiring Sustained Aroma Release

The elevated boiling point (170–172 °C at 1 Torr) and lower vapor pressure of 2-octyl-2-dodecenal relative to its C₁₆ analog [1] make it the preferred aldehyde for baked goods, hard candy, chewing gum, and other thermally processed products where rapid aroma compound flash-off must be minimized. Its GRAS use levels of 0.1–5.0 ppm across relevant categories support direct application without reformulation barriers [2].

Meat and Savory Flavor Compositions Targeting Fatty and Earthy Character

The organoleptic panel evaluation identifies 2-octyl-2-dodecenal as contributing 'fatty, drying, mouth-coating, and mushroomlike' taste notes at 5 ppm, distinct from the 'creamy, rancid, soapy' profile of 2-hexyl-2-decenal [1]. This makes 2-octyl-2-dodecenal the targeted selection for lamb, beef, chicken, and mushroom flavor compositions where waxy-fatty mouthfeel and earthy depth are desired without the soapy/rancid artifacts introduced by the shorter-chain analog.

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